

An In-depth Technical Guide to Irbesartan-d4: Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Irbesartan-d4**, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document details its chemical and physical properties, structure, and primary applications, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies.

Core Chemical and Physical Properties

Irbesartan-d4 is a stable isotope-labeled version of Irbesartan, where four hydrogen atoms on the phenyl ring of the biphenyl-methyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Irbesartan in biological matrices using mass spectrometry-based methods.[2][3]

The key chemical and physical properties of **Irbesartan-d4** are summarized in the table below for easy reference and comparison.



Property	Value	Citations
IUPAC Name	3-((2'-(1H-Tetrazol-5-yl)-[1,1'- biphenyl]-4-yl-2,3,5,6- d4)methyl)-2-butyl-1,3- diazaspiro[4.4]non-1-en-4-one	[1]
CAS Number	1216883-23-6	[1][2][3][4]
Molecular Formula	C25H24D4N6O	[2][3][4]
Molecular Weight	432.55 g/mol , 432.6 g/mol	[3][4][5]
Physical Form	A solid; White to Off-White Solid	[2][6]
Purity	≥99% deuterated forms (d₁-d₄); >95% (HPLC)	[2][4]
Solubility	DMSO: ≥ 14 mg/mL; Methanol: Soluble (with heating); Ethanol: ≥ 0.5 mg/mL; DMF: ≥ 20 mg/mL	[2]
Storage Conditions	Store at -20°C for short-term (1 month); Store at -80°C for long-term (6 months); Refrigerator (2-8°C) for long-term storage	[1]
Unlabeled CAS Number	138402-11-6	[4]
Synonyms	BMS-186295-d4, SR-47436- d4, Aprovel-d4	

Chemical Structure

Irbesartan-d4 shares the same fundamental structure as its parent compound, Irbesartan. The key distinction is the incorporation of four deuterium atoms on the benzyl ring, which provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior or chromatographic retention time.



Structure of Irbesartan-d4:

- Core: A spirocyclic imidazole derivative connected to a biphenyl-tetrazole moiety.
- Isotopic Labeling: The four deuterium atoms are located at the 2', 3', 5', and 6' positions of the phenyl group attached to the methyl linker.[2]

Mechanism of Action of Parent Compound: Irbesartan

Irbesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM).[2] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By inhibiting the binding of angiotensin II to the AT1 receptor, Irbesartan prevents vasoconstriction, aldosterone release, and other pressor effects, ultimately leading to a reduction in blood pressure.[1][7][8] This mechanism makes it an effective treatment for hypertension and diabetic nephropathy.[1][9]

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by Irbesartan.



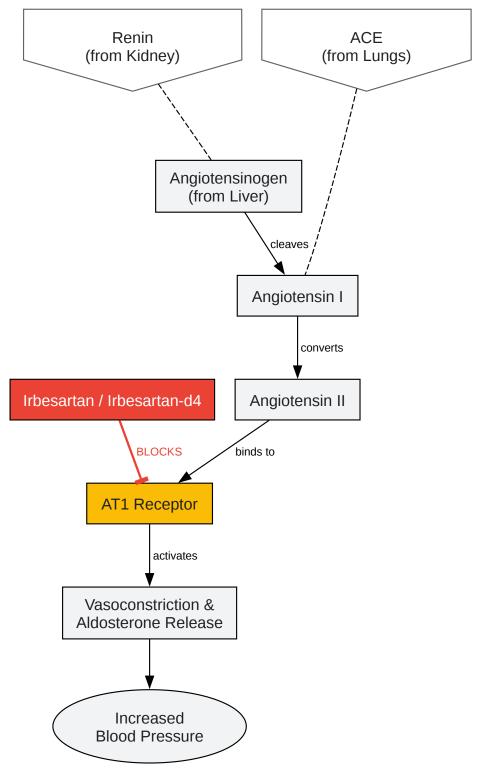


Figure 1: Mechanism of Action of Irbesartan in the Renin-Angiotensin System

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Caption: Irbesartan blocks the AT1 receptor, preventing Angiotensin II binding.



Experimental Protocols and Applications

The primary application of **Irbesartan-d4** is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Irbesartan in complex biological samples, such as plasma or urine, via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][5]

General Bioanalytical Workflow using LC-MS/MS

The use of a SIL-IS like **Irbesartan-d4** is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[10]

The diagram below outlines a typical workflow for quantifying Irbesartan using Irbesartan-d4.



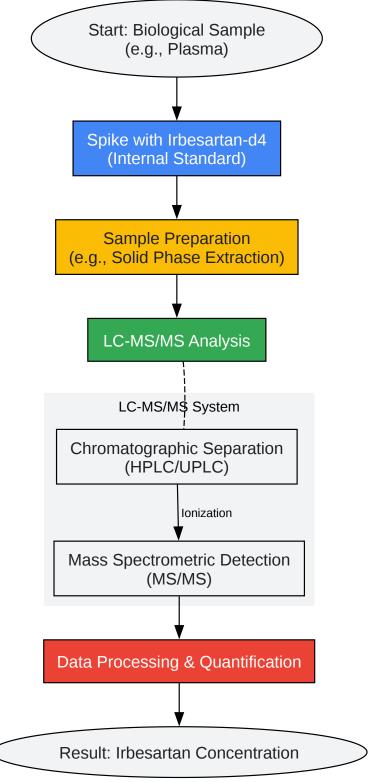


Figure 2: Bioanalytical Workflow for Irbesartan Quantification

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Caption: Workflow for quantifying Irbesartan using Irbesartan-d4 as an internal standard.



Detailed Experimental Method: LC-MS/MS Quantification

While specific parameters vary between laboratories, a representative protocol for the quantification of Irbesartan in human plasma is detailed below. This method is based on common practices for bioanalytical assays.[10][11]

- 1. Preparation of Stock and Working Solutions:
- Irbesartan Stock: Accurately weigh and dissolve Irbesartan standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
- Irbesartan-d4 Stock (IS): Prepare a 1 mg/mL stock solution of Irbesartan-d4 in methanol.
- Working Solutions: Serially dilute the stock solutions with a methanol/water mixture to create
 calibration curve standards and quality control (QC) samples at various concentrations. The
 IS working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).
- 2. Sample Preparation (Solid Phase Extraction SPE):
- To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 μL of the Irbesartan-d4 internal standard working solution.[10]
- Vortex the mixture.
- Add a buffer (e.g., 0.2 N sodium hydroxide) to alkalinize the sample, then vortex and centrifuge.[10]
- Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes (Irbesartan and Irbesartan-d4) with a strong organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a specific volume (e.g., 250 μ L) of the mobile phase.[10]



3. LC-MS/MS Conditions:

- Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions (Example):
 - Irbesartan: Q1: 429.2 -> Q3: 207.1
 - Irbesartan-d4: Q1: 433.2 -> Q3: 211.1
- 4. Data Analysis and Quantification:
- Integrate the peak areas for both Irbesartan and Irbesartan-d4 for each sample.
- Calculate the peak area ratio (Irbesartan / Irbesartan-d4).
- Construct a calibration curve by plotting the peak area ratio against the known concentration
 of the calibration standards.
- Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship and Application Context



The utility of **Irbesartan-d4** is fundamentally tied to its relationship with the non-labeled parent drug. The diagram below clarifies this relationship and its central role in pharmacokinetic studies, which are essential in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[1]



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Caption: Irbesartan-d4 serves as an ideal internal standard for quantifying Irbesartan.

In summary, **Irbesartan-d4** is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and structural similarity to Irbesartan, combined with its distinct mass, enable highly accurate and reliable quantification, which is fundamental to the development and regulatory approval of pharmaceutical products.

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